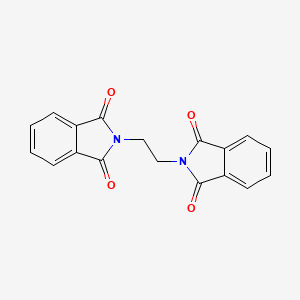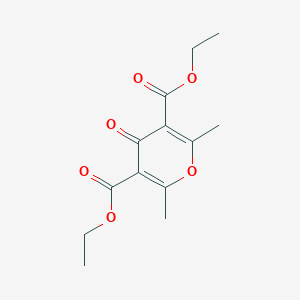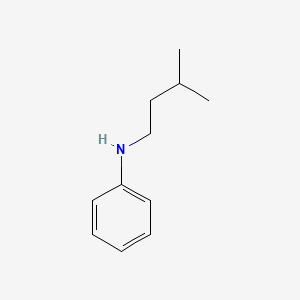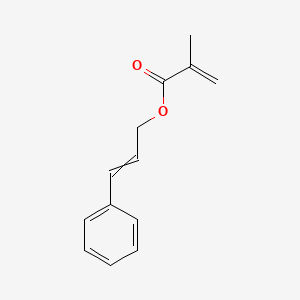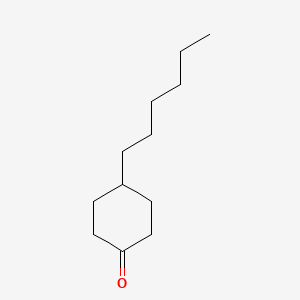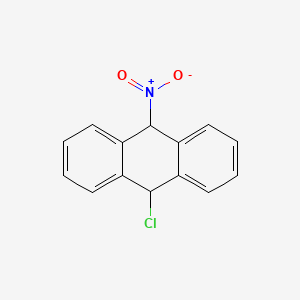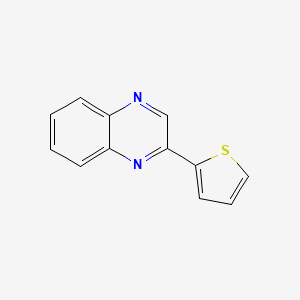
2-(2-Thienyl)chinoxalin
Übersicht
Beschreibung
2-(2-Thienyl)quinoxaline is an organic molecule that is composed of two fused rings, a quinoxaline ring and a thiophene ring. It is a heterocyclic aromatic compound that has a wide range of applications in organic synthesis, biomedical research, and materials science. This molecule has been studied extensively due to its potential as a novel drug, its ability to act as a catalyst in organic reactions, and its ability to act as a molecular switch.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Derivate von 2-(2-Thienyl)chinoxalin wurden bei der Entwicklung von Ir(III)-Komplexen eingesetzt, die als tiefroter Emitter fungieren . Diese Komplexe zeigen Lumineszenz unter Umgebungsbedingungen mit Emissionswellenlängen im Bereich von 665–751 nm, was auf ihr Potenzial für den Einsatz in OLEDs hindeutet. Die Möglichkeit, die elektronischen Eigenschaften über die Thienyl- und Chinoxalin-Einheiten einzustellen, macht diese Derivate wertvoll für die Herstellung effizienter OLED-Materialien.
Organische Halbleiter
Die Einarbeitung von this compound in halbleitende Polymere hat sich gezeigt, die elektronischen Bandlücken signifikant zu beeinflussen . Dies ist besonders wichtig bei der Gestaltung von Donor-Akzeptor-Donor-Typ-halbleitenden Polymeren, wobei das Vorhandensein schwerer Chalkogenatome zu einer niedrigen Bandlücke führen kann und die Ladungstransporteigenschaften verbessert.
Fluoreszierende Materialien
This compound-Spezies zeigen variable Fluoreszenzeigenschaften im sichtbaren Bereich (λem = 401–491 nm), abhängig von ihrer molekularen Struktur und dem Grad der Konjugation . Diese Variabilität ist entscheidend für die Entwicklung fluoreszierender Materialien mit spezifischen Emissionseigenschaften, die in verschiedenen Bereichen wie Bioimaging und Diagnostik eingesetzt werden können.
Chemisch steuerbare Schalter
Die photophysikalischen Eigenschaften von 2-(2-Thienyl)chinoxalinderivaten, insbesondere ihre Lumineszenz und die Fähigkeit, elektronische Abstimmung zu erreichen, deuten auf ihre potenzielle Anwendung bei der Entwicklung von chemisch steuerbaren Schaltern hin . Diese Schalter könnten in der molekularen Elektronik und Photonik eingesetzt werden, wo eine präzise Steuerung der elektronischen Zustände erforderlich ist.
DNA-Spaltungsmittel
Obwohl spezifische Informationen über die Anwendung von this compound als DNA-Spaltungsmittel nicht leicht zugänglich sind, wurden die strukturellen Eigenschaften von Chinoxalinderivaten mit der DNA-Interaktion in Verbindung gebracht . Weitere Forschung könnte das Potenzial dieser Derivate in therapeutischen Anwendungen untersuchen, die auf DNA-Strukturen abzielen.
Antikrebsforschung
Chinoxalinderivate, einschließlich derer mit einer 2-Thienylsubstitution, wurden auf ihr Potenzial als Antikrebsmittel untersucht . Sie haben sich als vielversprechend erwiesen, um wichtige Proteine zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, wie EGFR und COX-2, und machen sie zu Kandidaten für die weitere Entwicklung von Antikrebsmedikamenten.
Antivirale Forschung
Chinoxalinderivate, einschließlich this compound, wurden systematisch auf ihre antiviralen Eigenschaften hin untersucht . Ihre strukturelle Vielfalt ermöglicht die gezielte Ansprache verschiedener viraler Mechanismen, was entscheidend für die Entwicklung neuer antiviraler Therapien ist.
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Thienyl)quinoxaline are Ir(III) complexes . These complexes are used as cyclometalating agents, which are important in the field of transition metal-based deep red emitting luminophores . The thiophene coordinates via an Ir–C bond .
Mode of Action
2-(2-Thienyl)quinoxaline interacts with its targets by acting as a cyclometalating agent for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . This interaction results in a change in the emission wavelengths of the complexes, indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Biochemical Pathways
The compound’s ability to act as a cyclometalating agent suggests it may influence pathways related to metal ion interactions and luminescence .
Result of Action
The action of 2-(2-Thienyl)quinoxaline results in the formation of Ir(III) complexes that are luminescent under ambient conditions . The emission wavelengths of these complexes range from 665–751 nm, indicating that the compound can achieve electronic tuning via both the thienyl and quinoxaline moieties .
Action Environment
It is noted that the complexes formed by the compound are luminescent under ambient conditions , suggesting that environmental conditions such as temperature and light may influence its action.
Biochemische Analyse
Biochemical Properties
2-(2-Thienyl)quinoxaline plays a notable role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, 2-(2-Thienyl)quinoxaline has been observed to bind to DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes . This binding interaction can influence the activity of DNA polymerases and other DNA-binding proteins, thereby modulating gene expression and cellular responses.
Cellular Effects
The effects of 2-(2-Thienyl)quinoxaline on various cell types and cellular processes are diverse and multifaceted. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . The mechanism underlying these effects involves the disruption of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . By modulating these pathways, 2-(2-Thienyl)quinoxaline can inhibit cell proliferation and induce programmed cell death.
Furthermore, 2-(2-Thienyl)quinoxaline has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(2-Thienyl)quinoxaline exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as topoisomerases, which are involved in DNA replication and repair . By inhibiting these enzymes, 2-(2-Thienyl)quinoxaline can induce DNA damage and trigger cellular stress responses.
Another important mechanism involves the modulation of gene expression through epigenetic modifications. 2-(2-Thienyl)quinoxaline has been found to influence the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription . This epigenetic regulation can result in the activation or repression of specific genes, thereby affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and effects of 2-(2-Thienyl)quinoxaline over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure.
Short-term exposure to 2-(2-Thienyl)quinoxaline typically results in acute cellular responses, such as the activation of stress pathways and the induction of apoptosis . In contrast, long-term exposure can lead to more chronic effects, including alterations in gene expression and metabolic reprogramming . These temporal effects highlight the importance of considering both immediate and prolonged impacts when studying this compound.
Dosage Effects in Animal Models
The effects of 2-(2-Thienyl)quinoxaline in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and anti-inflammatory properties . These effects are often mediated through the modulation of signaling pathways and the inhibition of specific enzymes.
At higher doses, 2-(2-Thienyl)quinoxaline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
2-(2-Thienyl)quinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of 2-(2-Thienyl)quinoxaline to produce various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
The metabolic flux of 2-(2-Thienyl)quinoxaline can also impact the levels of endogenous metabolites, potentially leading to metabolic imbalances . This highlights the importance of studying the metabolic pathways and the potential effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Thienyl)quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . These interactions can influence the localization and accumulation of 2-(2-Thienyl)quinoxaline within different cellular compartments.
Additionally, binding proteins such as albumin can affect the distribution of 2-(2-Thienyl)quinoxaline in the bloodstream, impacting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Thienyl)quinoxaline is a key determinant of its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA and mitochondrial proteins . The nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(2-Thienyl)quinoxaline to the nucleus .
In the mitochondria, 2-(2-Thienyl)quinoxaline can affect mitochondrial function by modulating the activity of respiratory chain enzymes and inducing mitochondrial stress responses . These subcellular localization patterns are critical for understanding the specific cellular targets and mechanisms of action of this compound.
Eigenschaften
IUPAC Name |
2-thiophen-2-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUIDDAMQKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290830 | |
| Record name | 2-(2-Thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-41-1 | |
| Record name | 40353-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





